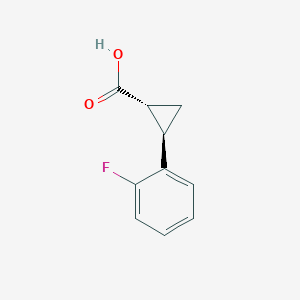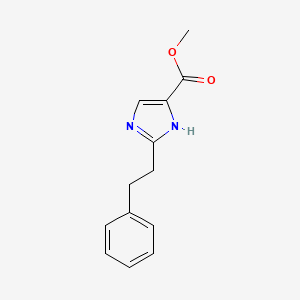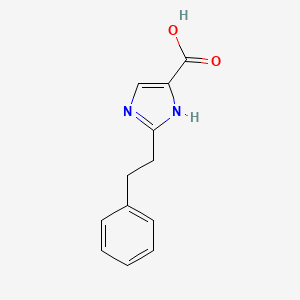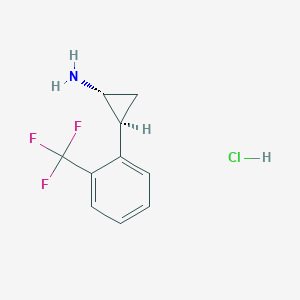
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride
説明
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride, also known as TFPCP-HCl, is a new synthetic compound that has recently been developed for use in scientific research. Its structure is composed of a cyclopropan-1-amine ring with a trifluoromethylphenyl substituent and a hydrochloride counterion. This compound has recently been gaining attention due to its wide range of potential applications in the laboratory.
科学的研究の応用
Biocatalytic Synthesis Approaches
Biocatalysis has emerged as a pivotal technique for synthesizing key intermediates for drug development. For instance, different biocatalytic routes have been examined for synthesizing the cyclopropyl amine, a critical building block for the anti-thrombotic agent ticagrelor. Utilizing enzymes such as ketoreductase, amidase, or lipase, researchers achieved high enantiomeric excesses (ee) in the synthesis, demonstrating the effectiveness of biocatalytic methods in producing optically pure compounds (Hugentobler et al., 2016).
Asymmetric Synthesis and Medicinal Applications
Asymmetric synthesis plays a crucial role in the development of pharmaceuticals. The compound has been utilized in the asymmetric synthesis of various pharmacologically relevant molecules. For example, an efficient asymmetric synthesis process has been developed for N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This process highlights the utility of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride in creating complex molecules with high stereochemical control (Boggs et al., 2007).
Novel Synthetic Methods
Research has also focused on developing new synthetic methods that leverage the unique reactivity of cyclopropyl-containing compounds. For instance, copper-catalyzed Chan-Lam cyclopropylation has been applied to phenols and azaheterocycles, providing a straightforward route to cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method showcases the adaptability of cyclopropyl intermediates in forming bonds with heteroatoms, thus expanding the toolkit for synthesizing medicinally relevant molecules (Derosa et al., 2018).
Hydrolytic Resolution in Drug Synthesis
The hydrolytic resolution of cyclopropyl azolides, a key step in the synthesis of ticagrelor, an anti-platelet medication, exemplifies another application. Using immobilized Candida antarctica lipase B, researchers developed an efficient process for preparing optically pure intermediates, underscoring the importance of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride in producing clinically significant drugs (Xin-yu Wang et al., 2019).
特性
IUPAC Name |
(1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14;/h1-4,7,9H,5,14H2;1H/t7-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCTXCXCIYKANU-DKXTVVGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)
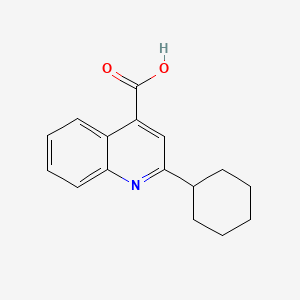
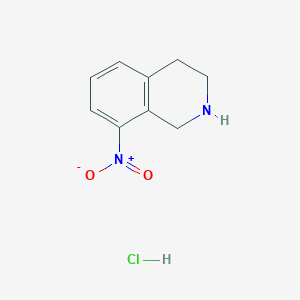

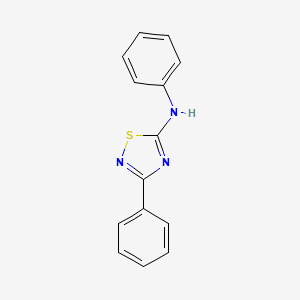
![7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3109686.png)

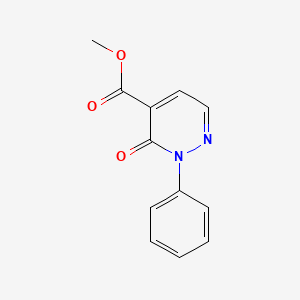
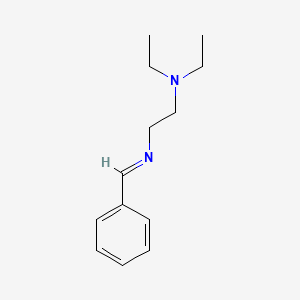
![(E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine](/img/structure/B3109711.png)
